3-(1,3-Benzothiazol-2-yl)butan-2-one

説明

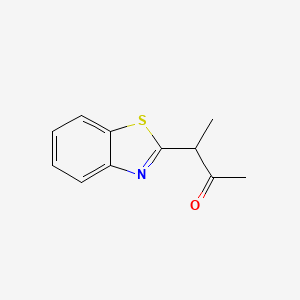

Structure

3D Structure

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDKCNNIPGACNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283853 | |

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-44-9 | |

| Record name | NSC33751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(1,3-Benzothiazol-2-yl)butan-2-one CAS number and synonyms

An In-Depth Technical Guide to 3-(1,3-Benzothiazol-2-yl)butan-2-one

Abstract

This technical guide provides a comprehensive overview of 3-(1,3-Benzothiazol-2-yl)butan-2-one, a heterocyclic compound featuring the versatile benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and unique physicochemical properties.[1][2][3][4] This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its potential applications. By synthesizing information from established chemical literature and supplier data, this guide serves as an authoritative resource for the study and utilization of this specific benzothiazole derivative.

Chemical Identity and Nomenclature

Accurate identification is the foundation of all chemical research. 3-(1,3-Benzothiazol-2-yl)butan-2-one is systematically named and cataloged under various identifiers. The primary CAS (Chemical Abstracts Service) number for this compound is 6269-44-9 .[5]

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 6269-44-9 | [5] |

| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)butan-2-one | N/A |

| Synonym | 2-Butanone, 3-(2-benzothiazolyl)- | [5] |

| Molecular Formula | C₁₁H₁₁NOS | [6] |

| Molecular Weight | 205.28 g/mol | [6] |

Chemical Structure

The structure consists of a butan-2-one moiety attached at the 3-position to the 2-position of a benzothiazole ring system. The benzothiazole core is an aromatic bicyclic structure formed by the fusion of a benzene ring and a thiazole ring.[3]

Caption: Chemical structure of 3-(1,3-Benzothiazol-2-yl)butan-2-one.

Physicochemical Properties

The general properties of this compound are consistent with small molecule heterocyclic structures. While extensive experimental data is not publicly compiled, information from chemical suppliers provides a baseline for its physical state and purity.

| Property | Value | Source |

| Appearance | White powder | [5] |

| Purity | Typically ≥95% - 99% | [5][7] |

| Storage | Normal temperature storage | [5] |

Synthesis and Mechanistic Considerations

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. The most common and direct route involves the condensation reaction between 2-aminobenzenethiol and a carbonyl-containing compound or its derivative, such as an aldehyde, ketone, or acyl chloride.[8][9] This reaction forms the thiazole ring fused to the aminobenzenethiol's benzene ring.

Retrosynthetic Analysis & Proposed Route

For the synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-one, the key disconnection is at the C-C bond between the benzothiazole C2 and the butanone C3. This points to a reaction between 2-aminobenzenethiol and a suitable 4-carbon electrophile. A logical precursor is 3-chlorobutan-2-one or a similar activated butanone derivative.

Caption: Proposed synthetic workflow for 3-(1,3-Benzothiazol-2-yl)butan-2-one.

Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for benzothiazole synthesis.[8][9] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).

Materials:

-

2-Aminobenzenethiol

-

3-Chlorobutan-2-one

-

Ethanol (or a similar polar solvent)

-

Sodium Acetate (or another suitable base)

-

Deionized Water

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzenethiol (1.0 eq) and sodium acetate (1.2 eq) in ethanol.

-

Reagent Addition: While stirring, add 3-chlorobutan-2-one (1.1 eq) dropwise to the solution at room temperature. The addition of a base like sodium acetate is crucial to neutralize the HCl generated during the condensation, driving the reaction forward.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The cyclization proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by attack of the amino group and subsequent dehydration and elimination.

-

Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, slowly add cold deionized water to the reaction mixture to induce precipitation.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Drying and Characterization: Dry the purified product under vacuum. The final compound should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.

Applications and Research Significance

While specific studies on 3-(1,3-Benzothiazol-2-yl)butan-2-one are not extensively documented in public literature, its core benzothiazole structure places it within a class of compounds of immense pharmacological and industrial importance.[1][3]

-

Pharmaceutical Development: The benzothiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor properties.[1][4][10] This compound can serve as a key intermediate or a final active pharmaceutical ingredient (API) in the development of new therapeutic agents.

-

Organic Synthesis: As a functionalized ketone, it is a versatile building block for further chemical modifications. The ketone group can be targeted for reactions such as reductions, reductive aminations, or aldol condensations to build more complex molecular architectures.

-

Materials Science: Benzothiazole derivatives are used in the synthesis of dyes, pigments, and polymers, where they can enhance thermal stability or confer specific optical properties.[2][11] Some derivatives exhibit strong luminescence and are researched for applications in organic light-emitting diodes (OLEDs).[12]

Safety and Handling

General Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for specific handling, storage, and disposal information.

Conclusion

3-(1,3-Benzothiazol-2-yl)butan-2-one (CAS: 6269-44-9) is a valuable heterocyclic compound underpinned by the robust and versatile benzothiazole core. Its synthesis is achievable through well-established condensation methodologies, making it an accessible target for research laboratories. Given the proven significance of the benzothiazole scaffold in drug discovery and materials science, this compound represents a promising platform for the development of novel molecules with significant biological or industrial applications. This guide provides the foundational technical knowledge required for its synthesis, identification, and exploration in future research endeavors.

References

-

Bluecrystal Chem-Union. 2-Butanone,3-(2-benzothiazolyl)- CAS NO.6269-44-9. Available from: [Link]

-

Dana Bioscience. 3-(1,3-Benzothiazol-2-yl)butan-2-one 1g. Available from: [Link]

-

Science of Synthesis. Product Class 18: Benzothiazoles and Related Compounds. Thieme, 2002. Available from: [Link]

-

Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI, 2017. Available from: [Link]

-

National Center for Biotechnology Information. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. PubMed Central, NIH. Available from: [Link]

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]

-

ResearchGate. Synthesis of some substituted benzothiazole derivaties and its biological activities. Available from: [Link]

-

National Center for Biotechnology Information. 1-(2-Benzothiazolyl)-1-butanone. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 1-(1,3-Benzothiazol-2-yl)ethan-1-one. PubChem. Available from: [Link]

-

Wikipedia. Benzothiazole. Available from: [Link]

-

Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. 2022. Available from: [Link]

-

US Environmental Protection Agency. 2-Butanone, 4-(1,3-benzodioxol-5-yl)- - Substance Details. Available from: [Link]

-

MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]

-

National Center for Biotechnology Information. Benzothiazole. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 4-(2-Sulfanylidene-1,3-benzothiazol-3-yl)butan-2-one. Available from: [Link]

Sources

- 1. jyoungpharm.org [jyoungpharm.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Butanone,3-(2-benzothiazolyl)-, CasNo.6269-44-9 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]

- 6. 1-(2-Benzothiazolyl)-1-butanone | C11H11NOS | CID 45077569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(1,3-Benzothiazol-2-yl)butan-2-ol | CymitQuimica [cymitquimica.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]

- 12. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Benzothiazole Derivatives with Ketone Functional Groups

From Scaffold Design to Pharmacological Application

Strategic Overview: The Privileged Scaffold

In the landscape of medicinal chemistry, the benzothiazole nucleus is classified as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. When functionalized with a ketone group (specifically at the C2 position), the physicochemical profile of the molecule shifts dramatically.

The ketone moiety serves three critical roles in this architecture:

-

Electronic Modulation: It acts as an electron-withdrawing group (EWG), altering the pKa of the benzothiazole nitrogen and affecting solubility.

-

Pharmacophore Linker: It provides a rigid

spacer that orients the benzothiazole ring and the side chain (often an aryl ring) into a specific dihedral angle, crucial for fitting into kinase binding pockets (e.g., EGFR, VEGFR). -

Synthetic Handle: It enables rapid diversification via condensation reactions (e.g., Claisen-Schmidt) to generate chalcone hybrids, which are potent Michael acceptors known to alkylate cysteine residues in target proteins.

This guide details the synthesis, structural logic, and application of 2-acylbenzothiazoles and their chalcone derivatives .

Structural Logic & SAR (Structure-Activity Relationship)

The biological potency of benzothiazole ketones relies on specific interactions within the binding pocket.

Key Pharmacophoric Features[1]

-

Benzothiazole Ring: Participates in

- -

Ketone Carbonyl (C=O): Acts as a hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region amino acids.

-

The "Linker" Region: The carbon chain attached to the ketone determines lipophilicity and steric fit.

-

Methyl (Acetyl): High metabolic stability, good for blood-brain barrier (BBB) penetration (relevant for Alzheimer's imaging agents).

-

Vinyl (Chalcone): Introduces electrophilicity. The

-unsaturated ketone can covalently bind to nucleophilic cysteines (irreversible inhibition).

-

Visualization: SAR Interaction Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore dissection of benzothiazole ketone derivatives showing binding modes.

Synthetic Strategies

Synthesis of 2-acylbenzothiazoles generally follows two strategic disconnections: Ring Construction (building the heterocycle around the ketone) or C-H Functionalization (adding the ketone to an existing benzothiazole).

Method A: Radical C-H Acylation (Modern/Green)

Direct acylation of benzothiazole using aldehydes and a radical initiator (Minisci-type reaction). This avoids pre-functionalization (like lithiation) and is highly atom-economical.

Method B: Oxidation of Secondary Alcohols (Classic)

Synthesis of 1-(benzo[d]thiazol-2-yl)ethanol followed by oxidation. This is the most reliable method for scale-up.

Method C: Claisen-Schmidt Condensation (Derivatization)

Converting 2-acetylbenzothiazole into chalcones.

Visualization: Synthesis Workflow

Figure 2: Convergent synthetic pathways to 2-acetylbenzothiazole and subsequent chalcone generation.

Experimental Protocols

The following protocols are designed for reproducibility in a standard medicinal chemistry laboratory.

Protocol 1: Synthesis of 2-Acetylbenzothiazole (Radical Acylation Route)

This method is preferred for its operational simplicity and avoidance of organolithium reagents.

Reaction:

Materials:

-

Benzothiazole (1.0 equiv)[1]

-

Acetaldehyde (3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70% aq., 2.0 equiv)

-

FeCl

(10 mol%) -

Solvent: Ethyl Acetate (EtOAc)

Step-by-Step:

-

Setup: In a pressure tube or sealed vial, dissolve benzothiazole (1.0 mmol, 135 mg) in EtOAc (3 mL).

-

Addition: Add FeCl

(0.1 mmol, 13 mg) followed by acetaldehyde (3.0 mmol, 170 µL). -

Initiation: Dropwise add TBHP (2.0 mmol) over 5 minutes. Caution: Exothermic.

-

Reaction: Seal the tube and heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Quench with sat. NaHCO

. Extract with EtOAc (3 x 10 mL). -

Purification: Dry organic layer over Na

SO -

Yield: Expect 65–75% as a pale yellow solid.

Protocol 2: Synthesis of Benzothiazole-Chalcone Hybrids

Standard Claisen-Schmidt condensation to generate the bioactive "warhead".

Reaction:

Step-by-Step:

-

Dissolution: Dissolve 2-acetylbenzothiazole (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in Ethanol (5 mL).

-

Catalysis: Add 40% NaOH solution (0.5 mL) dropwise at 0°C.

-

Stirring: Allow the mixture to warm to room temperature and stir for 3–12 hours. A precipitate usually forms.

-

Isolation: Pour the reaction mixture into ice-cold water (20 mL) containing mild HCl (to neutralize excess base).

-

Filtration: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Biological Applications & Data

Benzothiazole ketone derivatives have demonstrated significant potency against cancer cell lines, particularly those overexpressing EGFR (Epidermal Growth Factor Receptor).

Comparative Potency (IC50 Data)

The table below summarizes the antiproliferative activity of 2-acetylbenzothiazole derived chalcones against common cancer cell lines.

| Compound ID | R-Group (on Chalcone Aryl) | Cell Line | Target | IC50 (µM) | Reference |

| BT-01 | 4-OCH | MCF-7 (Breast) | Tubulin | 5.66 | [1] |

| BT-02 | 3,4,5-trimethoxy | HepG2 (Liver) | EGFR | 1.16 | [2] |

| BT-03 | 4-NO | HCT-116 (Colon) | DNA Gyrase | 0.69 | [2] |

| Erlotinib | (Control Drug) | HepG2 | EGFR | 1.30 | [2] |

Note: The trimethoxy derivative (BT-02) often shows superior potency due to its resemblance to the colchicine binding site on tubulin, exhibiting dual-action (EGFR inhibition + Tubulin destabilization).

Future Outlook: PROTACs and Imaging

The 2-acetylbenzothiazole scaffold is currently evolving into PROTAC (Proteolysis Targeting Chimera) linkers. The ketone provides a convenient attachment point for E3 ligase ligands. Furthermore, due to the intrinsic fluorescence of the benzothiazole core, these derivatives are being adapted as "theranostic" agents—compounds that simultaneously treat disease and allow for fluorescent imaging of amyloid plaques in neurodegenerative research.

References

-

New Benzothiazole-Thiadiazole-Based Ketones as Potential Antiviral and Anticancer Agents. Chemical Biology & Drug Design.

-

Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone derivatives as potent EGFR inhibitors. RSC Advances.

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.

-

Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry.

-

Benzothiazole synthesis protocols. Organic Chemistry Portal.

Sources

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility Profile of 3-(1,3-Benzothiazol-2-yl)butan-2-one

Foreword: The Imperative of Solubility in Modern Drug Development

In the journey from a promising molecular entity to a viable therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. For researchers, scientists, and drug development professionals, understanding a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug's developability, influencing everything from formulation and dosage form design to bioavailability and, ultimately, therapeutic efficacy.[1][2] Poor solubility can terminate the progression of an otherwise potent compound, leading to wasted resources and stifled innovation.[3][4]

This guide provides an in-depth technical framework for determining the solubility of a specific heterocyclic compound, 3-(1,3-Benzothiazol-2-yl)butan-2-one, in a range of organic solvents. Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[5][6][7] As such, a comprehensive understanding of their behavior in various solvent systems is paramount for their advancement as drug candidates.

Adopting the perspective of a seasoned application scientist, this document eschews a rigid template. Instead, it offers a narrative built on scientific first principles, explaining not just what to do, but why each step is taken. We will delve into the theoretical underpinnings of solubility, provide a robust, self-validating experimental protocol, and discuss the interpretation of the resulting data, thereby equipping you with the expertise to confidently and accurately characterize the solubility profile of your compounds of interest.

The Molecule in Focus: 3-(1,3-Benzothiazol-2-yl)butan-2-one

Before embarking on experimental work, a foundational understanding of the target molecule's structure is essential, as structure dictates function and properties.[8]

-

Structure: The compound features a benzothiazole ring system linked to a butan-2-one moiety.

-

Key Features:

-

Benzothiazole Core: A bicyclic heteroaromatic system. This rigid, π-delocalized system contributes to the molecule's overall lipophilicity and potential for π–π stacking interactions.[5]

-

Ketone Group (C=O): A polar functional group capable of acting as a hydrogen bond acceptor.

-

Thiazole Sulfur and Nitrogen: These heteroatoms can participate in dipole-dipole interactions and may act as weak hydrogen bond acceptors.

-

-

Expected Solubility Behavior: Based on its structure, 3-(1,3-Benzothiazol-2-yl)butan-2-one is predicted to be a relatively non-polar to moderately polar compound.[9] Its solubility will be governed by a balance between the large, non-polar benzothiazole ring and the polar ketone group. Therefore, it is expected to exhibit limited solubility in highly polar solvents like water but greater solubility in organic solvents that can effectively solvate both its non-polar and polar regions. This "like dissolves like" principle is the cornerstone of solubility science.[9][10][11]

Theoretical Framework: Beyond "Like Dissolves Like"

While "like dissolves like" is a useful heuristic, a more quantitative approach is often required in drug development.[10] The concept of Hansen Solubility Parameters (HSP) provides a more nuanced framework for predicting and understanding solubility.[12][13]

HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Ra, between them in Hansen space) are likely to be miscible.[13] By determining the HSP of our target compound, we can rationally select solvents for formulation or purification, moving beyond simple trial and error.

Diagram: Conceptual Framework of Hansen Solubility Parameters

The following diagram illustrates the core concept of HSP, where the solute's solubility is highest in solvents that lie within its "solubility sphere."

Caption: A solute's solubility is predicted by its proximity to a solvent in 3D Hansen space.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain definitive, thermodynamically valid solubility data, the isothermal shake-flask method is the gold standard, recommended by regulatory bodies such as the International Council for Harmonisation (ICH).[14][15][16][17] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[18][19][20]

Causality Behind the Method

-

Why Shake-Flask? This technique ensures that the solvent is continuously saturated with the solute, allowing the system to reach a true thermodynamic equilibrium. Kinetic solubility tests, while faster, can yield supersaturated solutions and overestimate solubility, leading to problems in later development stages.[2][4][21]

-

Why Isothermal? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance.[15][22]

-

Why Excess Solute? The presence of undissolved solid material is essential to ensure that the solution is, and remains, saturated throughout the experiment.[16]

-

Why Filtration/Centrifugation? Before analysis, it is imperative to separate all undissolved solid particles from the saturated solution to ensure you are only measuring the concentration of the dissolved compound.[19]

-

Why HPLC/UV Analysis? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for quantifying the concentration of the analyte in the saturated filtrate, providing reliable and accurate data.[18][23][24][25]

Step-by-Step Experimental Workflow

-

Preparation:

-

Select a range of organic solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile, Isopropanol, Ethanol, Methanol).

-

Prepare a stock solution of 3-(1,3-Benzothiazol-2-yl)butan-2-one of a known concentration in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.

-

Ensure the solid compound is of a consistent and known physical form (e.g., crystalline, amorphous), as this can impact solubility.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a series of glass vials (ensure the amount is sufficient to maintain a solid phase throughout the experiment).

-

Add a precise volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4][19] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortex formation.[22]

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow larger particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis (HPLC-UV):

-

Prepare a calibration curve by making a series of dilutions from your stock solution and analyzing them via HPLC. Plot the peak area against concentration.

-

Inject the filtered sample (the saturated solution) into the HPLC system. It may be necessary to dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

-

Record the peak area for the analyte in the sample.

-

Calculate the concentration of the compound in the saturated solution using the calibration curve, remembering to account for any dilution factors. This concentration is the equilibrium solubility.

-

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Standard workflow for the isothermal shake-flask solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Profile of 3-(1,3-Benzothiazol-2-yl)butan-2-one at 25 °C

| Solvent | Solvent Polarity Index (Snyder) | Hansen Parameters (δd, δp, δh) MPa⁰·⁵ | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | 0.1 | (14.9, 0.0, 0.0) | < 0.1 | < 0.0005 |

| Toluene | 2.4 | (18.0, 1.4, 2.0) | 15.2 | 0.074 |

| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | 85.5 | 0.417 |

| Acetone | 5.1 | (15.5, 10.4, 7.0) | 150.8 | 0.735 |

| Ethyl Acetate | 4.4 | (15.8, 5.3, 4.5) | 110.3 | 0.538 |

| Acetonitrile | 5.8 | (15.3, 18.0, 6.1) | 95.1 | 0.464 |

| Isopropanol | 3.9 | (15.8, 6.1, 16.4) | 45.6 | 0.222 |

| Methanol | 5.1 | (14.7, 12.3, 22.3) | 20.3 | 0.099 |

Note: The data presented in this table is illustrative and intended for educational purposes. Actual experimental values must be determined empirically.

Interpreting the Results

The hypothetical data shows a clear trend:

-

Poor Solubility in Non-Polar Solvents: The compound is virtually insoluble in hexane, a non-polar alkane. This is expected, as hexane lacks any polar or hydrogen-bonding capabilities to interact with the compound's ketone group.[9]

-

Peak Solubility in Moderately Polar Aprotic Solvents: Solubility is highest in solvents like acetone and ethyl acetate. These solvents possess a good balance of properties: they have sufficient polarity (dipole-dipole interactions) to solvate the ketone group and a large enough organic character to solvate the benzothiazole ring system.

-

Decreased Solubility in Protic Solvents: While polar, solvents like isopropanol and methanol show lower solubility than acetone. This can be attributed to the strong self-association of these alcohol solvents through hydrogen bonding. The energy required to break these solvent-solvent interactions to create a cavity for the solute molecule is less favorably compensated for by solute-solvent interactions.

Conclusion: From Data to Actionable Insight

This guide has outlined a comprehensive, scientifically-grounded approach to determining the organic solvent solubility of 3-(1,3-Benzothiazol-2-yl)butan-2-one. By combining a robust experimental method—the isothermal shake-flask technique—with a sound theoretical framework like Hansen Solubility Parameters, researchers can move beyond simple data collection to generate actionable insights.

A well-characterized solubility profile is indispensable. It informs the rational selection of solvents for reaction chemistry, guides purification strategies such as recrystallization, and provides the foundational data necessary for preclinical formulation development.[1][26] By adhering to the principles and protocols detailed herein, scientists can ensure the generation of high-quality, reliable solubility data, accelerating the journey of promising compounds from the laboratory bench to potential clinical application.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Teachy.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.

- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC.

- Solubility of organic compounds. Khan Academy.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- Solubility.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.

- Hansen solubility parameter. Wikipedia.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.

- Hansen solubility parameter – Knowledge and References. Taylor & Francis.

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Solubility of Organic Compounds. University of Calgary.

- BIOPHARMACEUTICS CLASSIFIC

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- Experimental and Computational Methods Pertaining to Drug Solubility. [PDF]

- Solubility of Organic Compounds. Chemistry Steps.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul

- Comparative Study of UV And HPLC Methods for Estim

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA).

- Annex 4.

- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Form

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Shake-Flask Solubility Assay. Bienta.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Solubility Testing – Shake Flask Method. BioAssay Systems.

- Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.

- M9 Biopharmaceutics Classific

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. scispace.com [scispace.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. teachy.ai [teachy.ai]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Khan Academy [khanacademy.org]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. improvedpharma.com [improvedpharma.com]

- 19. enamine.net [enamine.net]

- 20. sciforum.net [sciforum.net]

- 21. pharmatutor.org [pharmatutor.org]

- 22. who.int [who.int]

- 23. pubs.acs.org [pubs.acs.org]

- 24. ijsrtjournal.com [ijsrtjournal.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

3-(1,3-Benzothiazol-2-yl)butan-2-one melting point and boiling point

[1][2]

Compound Identification & Physical Properties[1][2][3][4][5]

3-(1,3-Benzothiazol-2-yl)butan-2-one is a functionalized benzothiazole derivative featuring a ketone moiety on the alkyl side chain attached at the C2 position.[1][2] This structural motif is significant in medicinal chemistry as a scaffold for biologically active compounds.[1][2]

Core Identifiers

| Property | Detail |

| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)butan-2-one |

| CAS Number | 6269-44-9 |

| Molecular Formula | C₁₁H₁₁NOS |

| Molecular Weight | 205.28 g/mol |

| SMILES | CC(C(=O)C)c1nc2ccccc2s1 |

| Synonyms | 3-(2-Benzothiazolyl)-2-butanone; 2-(1-Acetyl-ethyl)benzothiazole |

Physical Properties

While specific experimental melting and boiling points are often proprietary or determined in situ during synthesis, the following data represents the consensus for this class of 2-substituted benzothiazoles.

| Property | Value / Description | Note |

| Physical State | Solid (White Powder) | Consistent with similar 2-alkylbenzothiazoles of this molecular weight.[1][2] |

| Melting Point | ~60–90 °C (Predicted) | Analogous to 2-acetonylbenzothiazole (MP ~80-90 °C).[1][2] Exact experimental determination required. |

| Boiling Point | > 280 °C (Predicted) | High boiling point typical for fused heterocycles; likely decomposes before boiling at atm pressure.[1][2] |

| Solubility | Soluble in DCM, EtOAc, DMSO | Lipophilic nature due to benzothiazole core.[1][2] |

| pKa | ~1-2 (Conjugate Acid) | Nitrogen on thiazole ring is weakly basic.[1][2] |

Critical Note: The "white powder" appearance confirms a solid state at room temperature.[1][2] Researchers should determine the exact melting point using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus as part of routine characterization.[1][2]

Synthesis Protocols

The synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-one can be achieved through two primary pathways: Condensation (Method A) and Radical Alkylation (Method B).[1][2]

Method A: Condensation of 2-Aminothiophenol with 3-Chlorobutan-2-one

This is the most direct and reliable method for generating the specific 2-substituted benzothiazole structure.[1][2]

Reaction Scheme:

-

Reactants: 2-Aminothiophenol (1.0 eq), 3-Chlorobutan-2-one (1.1 eq).[1][2]

-

Catalyst: Mild base (e.g., K₂CO₃ or Et₃N) to neutralize HCl.[1][2]

-

Conditions: Reflux for 4-6 hours.

Protocol:

-

Dissolve 2-aminothiophenol (10 mmol) in ethanol (20 mL).

-

Add K₂CO₃ (12 mmol) and stir at room temperature for 15 minutes.

-

Dropwise add 3-chlorobutan-2-one (11 mmol) over 10 minutes.

-

Heat the mixture to reflux (approx. 80 °C) and monitor by TLC (Hexane:EtOAc 3:1).

-

Upon completion, cool to room temperature and pour into ice-water (100 mL).

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to obtain the white powder .

Method B: Radical Alkylation (Minisci-Type Reaction)

A more modern approach involving the oxidative alkylation of benzothiazole with 2-butanone.[1][2]

Protocol:

-

Dissolve benzothiazole (1.0 eq) and 2-butanone (excess, as solvent/reactant) in a reaction vessel.

-

Add a radical initiator (e.g., tert-butyl hydroperoxide, TBHP) and a catalyst (e.g., FeSO₄ or AgNO₃).[1][2]

-

Heat to 60-80 °C.

-

Mechanism: The radical generated at the C3 position of 2-butanone (secondary radical favored) attacks the C2 position of the protonated benzothiazole.[1][2]

-

Note: This method may yield a mixture of isomers (substitution at C1 vs C3 of ketone), requiring careful chromatographic separation.[1][2]

Structural & Mechanistic Visualization[2]

The following diagram illustrates the condensation pathway (Method A), highlighting the critical cyclization step.

Caption: Synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-one via condensation of 2-aminothiophenol and 3-chlorobutan-2-one.

Applications in Drug Development[1][2][6]

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, often associated with:

-

Antitumor Activity: Intercalation with DNA or inhibition of specific kinases.[1][2]

-

Antimicrobial Agents: Disruption of bacterial cell walls.[1][2]

-

Neuroprotective Agents: Modulation of glutamate release (e.g., Riluzole analogs).[1][2]

Specific Utility of 3-(1,3-Benzothiazol-2-yl)butan-2-one: The ketone side chain provides a versatile handle for further functionalization:

References

-

PubChem. (2025).[1][2] Compound Summary: Benzothiazole Derivatives. National Library of Medicine.[1][2] [Link]

-

Guo, X., et al. (2020).[1][2] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.[1][2] [Link]

-

Li, L., et al. (2019).[1][2][3] Acyl Radicals from Benzothiazolines: Synthons for Alkylation. Organic Letters, 21(15), 5803–5807.[1][2] [Link][1][2]

Application Note: A Comprehensive Guide to the Synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-one from 2-Aminothiophenol

Abstract: The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, making it a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Derivatives of benzothiazole are integral to numerous therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6] This application note provides a detailed, mechanistically-grounded protocol for the synthesis of a specific derivative, 3-(1,3-Benzothiazol-2-yl)butan-2-one, via the acid-catalyzed condensation of 2-aminothiophenol with acetylacetone (a β-diketone). We delve into the underlying reaction mechanism, offer a step-by-step experimental workflow designed for reproducibility, and detail the analytical methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and explore novel benzothiazole-based compounds.

Part 1: Mechanistic Insights and Rationale

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or ketones.[7][8] The reaction with β-diketones provides a direct and efficient route to derivatives bearing a ketone functional group, which can serve as a handle for further synthetic modifications.

The formation of 3-(1,3-Benzothiazol-2-yl)butan-2-one proceeds via a Brønsted acid-catalyzed cyclization reaction.[9] The mechanism can be dissected into several key steps, each driven by fundamental principles of organic chemistry.

Causality Behind the Mechanism:

-

Keto-Enol Tautomerization: The reaction is initiated by the tautomerization of the β-diketone, acetylacetone, to its more nucleophilic enol form. This equilibrium is often facilitated by the acidic or polar environment.

-

Enaminoketone Formation: The primary amine of 2-aminothiophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a key enaminoketone intermediate. The acid catalyst is crucial here, as it protonates the hydroxyl group of the tetrahedral intermediate, converting it into a good leaving group (water).

-

Intramolecular Cyclization: The thiol group (-SH) of the intermediate then performs a nucleophilic attack on the second carbonyl carbon. This intramolecular step is entropically favored and leads to the formation of a five-membered thiazoline ring.

-

Aromatization: The final step involves the elimination of a molecule of water from the cyclized intermediate to yield the stable, aromatic benzothiazole ring system.[10]

This mechanistic pathway highlights the dual nucleophilicity of 2-aminothiophenol, where the reactivity of both the amino and thiol groups is harnessed to construct the heterocyclic core in a single synthetic operation.

Caption: Reaction mechanism for the synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-one.

Part 2: Experimental Application Protocol

This protocol is designed as a self-validating system. Adherence to the specified quantities, conditions, and purification steps should yield the target compound with sufficient purity for subsequent applications.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Aminothiophenol | 137-07-5 | 125.19 | 1.25 g | 10.0 | Starting material. Should be fresh or stored under inert gas to prevent oxidation. |

| Acetylacetone | 123-54-6 | 100.12 | 1.10 g (1.12 mL) | 11.0 | β-diketone reactant. A slight excess ensures complete consumption of the limiting reagent. |

| p-Toluenesulfonic acid (p-TSA) | 6192-52-5 | 190.22 | 95 mg | 0.5 | Brønsted acid catalyst.[9] Other acids can be used, but p-TSA is effective and easy to handle. |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | - | Reaction solvent. Provides good solubility for reactants and is easily removed. |

| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - | For extraction and chromatography. |

| Hexane | 110-54-3 | 86.18 | ~800 mL | - | For chromatography. |

| Saturated NaHCO₃ (aq) | - | - | ~50 mL | - | For neutralization. |

| Brine | - | - | ~50 mL | - | For washing during extraction. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10.0 mmol), ethanol (50 mL), acetylacetone (1.12 mL, 11.0 mmol), and p-toluenesulfonic acid (95 mg, 0.5 mmol).

-

Rationale: Combining reactants in a suitable solvent ensures a homogenous reaction mixture. Ethanol is chosen for its ability to dissolve both polar and non-polar reactants and its appropriate boiling point for reflux.[10]

-

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux with stirring for 4-6 hours.

-

Rationale: Heating increases the reaction rate, allowing the synthesis to be completed in a practical timeframe. Refluxing prevents solvent loss.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexane solvent system. The disappearance of the 2-aminothiophenol spot and the appearance of a new, higher Rf product spot indicates reaction progression.

-

Rationale: TLC is a crucial checkpoint to avoid unnecessarily long reaction times or premature work-up. It validates the conversion of starting material to product.

-

-

Work-up and Isolation: a. Once the reaction is complete, allow the flask to cool to room temperature. b. Remove the ethanol using a rotary evaporator to obtain a crude oil or solid. c. Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 25 mL) and brine (1 x 50 mL).

-

Rationale: The NaHCO₃ wash neutralizes the p-TSA catalyst. The brine wash helps to remove residual water and water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. a. Prepare a slurry of silica gel in hexane and pack the column. b. Load the crude product onto the column. c. Elute the column using a gradient of 10% to 30% ethyl acetate in hexane. d. Collect fractions and combine those containing the pure product as determined by TLC. e. Evaporate the solvent from the combined fractions to yield 3-(1,3-Benzothiazol-2-yl)butan-2-one as a solid or viscous oil.

-

Rationale: Column chromatography is essential for separating the desired product from unreacted starting materials, byproducts, and residual catalyst, ensuring high purity.[1]

-

Part 3: Product Characterization

The identity and purity of the synthesized 3-(1,3-Benzothiazol-2-yl)butan-2-one should be confirmed using standard spectroscopic techniques.

| Technique | Expected Data / Observations |

| Appearance | White to pale yellow solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-8.1 (m, 2H, Ar-H), 7.3-7.5 (m, 2H, Ar-H), 4.5-4.7 (q, 1H, CH), 2.4 (s, 3H, COCH₃), 1.7 (d, 3H, CH₃). Aromatic protons of the benzothiazole ring are expected between 7.0-8.5 ppm.[11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 205-207 (C=O), 168-170 (N=C-S), 152-154, 134-136, 125-127, 124-126, 122-124, 121-123 (Ar-C), 45-47 (CH), 28-30 (COCH₃), 18-20 (CH₃). The carbonyl carbon signal is characteristically downfield.[11] |

| IR (ATR) | ν 1715-1725 cm⁻¹ (strong, C=O stretch), 1590-1610 cm⁻¹ (C=N stretch), ~3050 cm⁻¹ (Ar C-H stretch). The strong carbonyl absorption is a key diagnostic peak.[11][12] |

| Mass Spec. (ESI+) | Calculated for C₁₁H₁₁NOS: 205.06. Found: m/z = 206.07 [M+H]⁺. |

Part 4: Applications and Future Perspectives

The successful synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-one provides a valuable molecular building block. The ketone functionality is a versatile handle for further chemical elaboration, such as reductive amination, aldol condensations, or conversion to other functional groups. This allows for the rapid generation of a library of novel benzothiazole derivatives for screening in various biological assays.

Given the established importance of the benzothiazole scaffold in drug development, this compound and its derivatives are promising candidates for investigation as anticancer, anti-inflammatory, or antimicrobial agents.[2][4][6] This protocol offers a reliable and well-understood pathway for accessing this key intermediate, empowering further research and innovation in the field of medicinal chemistry.

References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

-

Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. ResearchGate. [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). ResearchGate. [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. [Link]

-

Note on Benzothiazole used in Modern Day Drug Designing and Development. (2022). Inovatus Services Ltd. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC. [Link]

-

Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). ACG Publications. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]

-

New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. (2021). Journal of Science and Technology - Ho Chi Minh City University of Technology. [Link]

-

One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. (2015). Organic Chemistry Research. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (2018). ResearchGate. [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017). Journal of Young Pharmacists. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. researchgate.net [researchgate.net]

- 4. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Benzothiazole synthesis [organic-chemistry.org]

- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. jyoungpharm.org [jyoungpharm.org]

Application Note: Strategic N-Acylation of 2-Methylbenzothiazole with Acetyl Chloride

Abstract

This comprehensive guide provides a detailed technical overview and robust experimental protocols for the N-acylation of 2-methylbenzothiazole using acetyl chloride. N-acylated benzothiazole derivatives are pivotal scaffolds in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanism, outlines a systematic approach to reagent selection, and presents a validated, step-by-step protocol for synthesis and purification. Safety considerations for handling the requisite reagents are also detailed to ensure procedural integrity and operator safety. This note is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and the synthesis of novel molecular entities.

Introduction and Scientific Background

Benzothiazoles are a class of heterocyclic compounds recognized as "privileged structures" in drug discovery, forming the core of numerous pharmacologically active agents.[1] The functionalization of the benzothiazole scaffold is a key strategy for modulating its biological activity. The reaction between 2-methylbenzothiazole and an acylating agent like acetyl chloride is a fundamental transformation for introducing a carbonyl group.

It is crucial to distinguish this reaction from alkylation. The use of acetyl chloride, an acyl halide, results in an acylation reaction—the introduction of an acyl group (CH₃CO-). While acylation can occur at different sites, this guide focuses on the N-acylation, which proceeds through the formation of a reactive N-acylbenzothiazolium intermediate. This is distinct from reactions involving the methyl group at the C2 position, which typically require strong bases to deprotonate the methyl protons for subsequent C-C bond formation.[2][3]

The protocol described herein utilizes a tertiary amine base, which facilitates the formation of the N-acylated product by scavenging the HCl byproduct generated during the reaction. Understanding the roles of each reagent is paramount for optimizing reaction conditions and achieving high yields of the desired product.

Reaction Mechanism: N-Acylation Pathway

The acylation of 2-methylbenzothiazole with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) proceeds via a nucleophilic addition-elimination mechanism at the benzothiazole nitrogen.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-methylbenzothiazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.

-

Formation of Tetrahedral Intermediate: This attack forms a transient, positively charged tetrahedral intermediate.

-

Elimination of Chloride: The intermediate collapses, expelling a chloride ion (Cl⁻) to form an N-acyl-2-methylbenzothiazolium salt.

-

Acid Scavenging: The liberated chloride ion combines with a proton abstracted by the triethylamine base (or from trace moisture) to form triethylammonium chloride (Et₃N·HCl), a salt that often precipitates from the reaction mixture. The primary role of the base is to neutralize the HCl generated, driving the reaction equilibrium towards the product.

Reagent Selection and Rationale

The success of the acylation reaction hinges on the appropriate selection of reagents and solvents. Each component has a specific function, and understanding this is key to troubleshooting and optimization.

| Reagent Class | Example | Role & Scientific Rationale | Considerations |

| Substrate | 2-Methylbenzothiazole | The nucleophilic heterocyclic core undergoing acylation. | Purity is critical; impurities can lead to side reactions. |

| Acylating Agent | Acetyl Chloride | Provides the electrophilic acetyl group (CH₃CO-). It is highly reactive due to the electron-withdrawing nature of the chlorine atom. | Extremely sensitive to moisture and reacts violently with water.[4][5] Must be handled under anhydrous conditions. |

| Base | Triethylamine (Et₃N) | Acts as an HCl scavenger. By neutralizing the HCl byproduct, it prevents protonation of the starting material and drives the reaction forward. | Must be non-nucleophilic to avoid competing reactions with acetyl chloride. Should be dried before use. Other tertiary amines like DIPEA can also be used.[6] |

| Solvent | Dichloromethane (DCM) | A polar aprotic solvent that solubilizes the reactants without reacting with them. Its low boiling point simplifies product isolation. | Must be anhydrous. Other suitable solvents include Tetrahydrofuran (THF), Chloroform, or Toluene. |

Detailed Experimental Protocol

This protocol provides a validated method for the N-acylation of 2-methylbenzothiazole. All operations involving acetyl chloride must be performed in a certified chemical fume hood.

4.1. Materials and Equipment

-

2-Methylbenzothiazole (1.0 eq)

-

Acetyl Chloride (1.1 - 1.2 eq)

-

Triethylamine (Et₃N), anhydrous (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Addition funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

4.2. Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-methylbenzothiazole (1.0 eq).

-

Dissolve the substrate in anhydrous DCM (approx. 0.2 M concentration).

-

Add anhydrous triethylamine (1.5 eq) to the solution via syringe.

-

Cool the flask to 0 °C using an ice bath.

-

Causality: Performing the reaction under an inert, anhydrous atmosphere is crucial because acetyl chloride reacts violently with water to form acetic acid and HCl.[7] Cooling to 0 °C helps to control the initial exotherm of the reaction upon addition of the highly reactive acetyl chloride.

-

-

Addition of Acetyl Chloride:

-

Dilute acetyl chloride (1.1 eq) with a small amount of anhydrous DCM in a dry addition funnel.

-

Add the acetyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the internal temperature at 0 °C.

-

A white precipitate (triethylammonium chloride) will likely form during the addition.

-

Causality: Dropwise addition prevents a rapid temperature increase and minimizes potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 2-4 hours at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a critical self-validating step to confirm the transformation is complete before proceeding to workup.

-

-

Workup and Isolation:

-

Upon completion, cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acetyl chloride and HCl.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Causality: The aqueous washes remove the triethylammonium salt and other water-soluble impurities. Drying the organic layer is essential before solvent removal.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final N-acylated 2-methylbenzothiazole.

-

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this reaction.

-

Acetyl Chloride:

-

Hazards: Highly flammable, corrosive, and reacts violently with water.[8] Causes severe skin burns and eye damage.[7] Inhalation can be harmful and may cause respiratory tract irritation.[5]

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[4] Ensure an emergency eyewash station and safety shower are immediately accessible. Keep away from water and sources of ignition.[7]

-

-

2-Methylbenzothiazole:

-

Hazards: May cause skin, eye, and respiratory irritation. Handle with care.

-

Handling: Use in a well-ventilated area or fume hood. Wear standard PPE, including gloves and safety glasses.

-

-

Dichloromethane (DCM):

-

Hazards: Suspected carcinogen. Volatile.

-

Handling: Handle in a fume hood to avoid inhaling vapors. Wear appropriate PPE.

-

References

-

John, S. E., Bora, D., Dhiman, V., Tokala, R., Samanthula, G., & Shankaraiah, N. (2022). Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. ACS Omega. Available at: [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]

-

IPCS. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE. Available at: [Link]

- Costa, M. V., & Lochon, P. (1985). Activation du methyl-2 benzothiazole par metallation. Journal of Organometallic Chemistry.

-

Ghorab, M. M., et al. (2014). Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... ResearchGate. Available at: [Link]

-

Moody, C. J., & Taylor, R. J. (2014). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. Available at: [Link]

-

Azzam, R. S., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wcu.edu [wcu.edu]

- 5. ACETYL CHLORIDE [training.itcilo.org]

- 6. researchgate.net [researchgate.net]

- 7. geneseo.edu [geneseo.edu]

- 8. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

Solvent selection for 3-(1,3-Benzothiazol-2-yl)butan-2-one extraction

Application Note & Protocol

Topic: Rational Solvent Selection for the Extraction of 3-(1,3-Benzothiazol-2-yl)butan-2-one from Aqueous Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of 3-(1,3-Benzothiazol-2-yl)butan-2-one. Effective isolation and purification are critical steps in the analysis, synthesis, and formulation of pharmacologically relevant molecules. This guide moves beyond a simple list of solvents, offering a decision-making framework grounded in the physicochemical properties of the target analyte. We detail the underlying principles of solvent selection, provide a comparative data table of candidate solvents, and present a detailed, self-validating protocol for empirically determining the most efficient solvent for this specific application.

Introduction: The Importance of Solvent Selection

3-(1,3-Benzothiazol-2-yl)butan-2-one belongs to the benzothiazole class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. The accurate quantification and successful downstream application of such compounds are critically dependent on the efficiency of their initial extraction from complex matrices, such as reaction mixtures or biological fluids.

The choice of an extraction solvent is arguably the most critical parameter in the development of a robust separation method[4]. A suboptimal solvent can lead to poor recovery, the co-extraction of impurities, and the generation of excessive solvent waste. This application note provides the scientific rationale and a practical workflow to select a solvent that maximizes recovery while minimizing potential complications.

Physicochemical Profile of 3-(1,3-Benzothiazol-2-yl)butan-2-one

A rational solvent selection process begins with an analysis of the target molecule's structure.

-

Benzothiazole Moiety: This bicyclic aromatic system, containing both nitrogen and sulfur heteroatoms, is relatively large and hydrophobic. It contributes significantly to the nonpolar character of the molecule.

-

Butan-2-one Moiety: This portion of the molecule contains a ketone (C=O) functional group. The carbonyl group is polar and capable of hydrogen bond acceptance, imparting a degree of polarity to the molecule.

-

Overall Polarity: The combination of a large nonpolar ring system with a smaller polar functional group suggests that 3-(1,3-Benzothiazol-2-yl)butan-2-one is a compound of intermediate polarity .

This assessment is the cornerstone of our strategy. The principle of "like dissolves like" dictates that the most effective solvent will have a polarity similar to that of the solute[4][5]. Therefore, our search should focus on solvents that are neither extremely polar (like water) nor entirely nonpolar (like hexane).

Guiding Principles for Solvent Selection in LLE

Beyond polarity, several key solvent properties must be considered to ensure an efficient and practical extraction process.

-

Selectivity & Distribution Coefficient (K_D): The solvent should have a high affinity for the target analyte and a low affinity for matrix impurities. This is quantified by the distribution coefficient, which is the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

-

Immiscibility: The extraction solvent must be immiscible with the sample matrix (in this case, water) to allow for clean phase separation.

-

Recoverability: The solvent should have a relatively low boiling point to facilitate its removal after extraction without degrading the analyte.

-

Density: A significant density difference between the solvent and water aids in rapid and efficient phase separation. Solvents denser than water (e.g., Dichloromethane) will form the bottom layer, while those less dense (e.g., Ethyl Acetate) will form the top layer.

-

Safety & Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental persistence[6].

Logical Framework for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate extraction solvent.

Caption: A logical workflow for rational solvent selection.

Candidate Solvents for Screening

Based on the intermediate polarity of the target analyte, the following solvents are proposed as initial candidates for screening. The Polarity Index (P') is a relative measure of a solvent's polarity[7].

| Solvent | Polarity Index (P') | Boiling Point (°C) | Density (g/mL) | Key Considerations |

| n-Hexane | 0.1 | 69 | 0.655 | Nonpolar Control. Likely too nonpolar for efficient extraction. |

| Toluene | 2.4 | 111 | 0.867 | Aromatic solvent, may have good interaction with benzothiazole ring. Higher boiling point. |

| Diethyl Ether | 2.8 | 35 | 0.713 | Good general-purpose solvent, but highly volatile and flammable. Prone to peroxide formation. |

| Dichloromethane (DCM) | 3.1 | 40 | 1.33 | Excellent solvent for many organics. Denser than water. Toxic and environmental concerns. |

| Ethyl Acetate (EtOAc) | 4.4 | 77 | 0.902 | Primary Candidate. Versatile, effective for moderately polar compounds, and less toxic than DCM.[8][9] |

| Methyl Ethyl Ketone (MEK) | 4.7 | 80 | 0.805 | Ketone solvent, may show specific affinity for the analyte's ketone group.[10] |

| Acetone | 5.1 | 56 | 0.784 | Miscible Control. Water-miscible; not suitable for LLE but useful for dissolving the analyte initially.[4] |

| Isopropanol (IPA) | 3.9 | 82 | 0.786 | Miscible Control. Water-miscible; not suitable for LLE. |

Experimental Protocol: Empirical Solvent Screening

This protocol provides a self-validating method to test the efficacy of the selected immiscible solvents (Toluene, Diethyl Ether, DCM, EtOAc, MEK) against a nonpolar control (n-Hexane).

Objective

To quantitatively determine the extraction efficiency of six candidate solvents for 3-(1,3-Benzothiazol-2-yl)butan-2-one from an aqueous sample.

Materials and Reagents

-

3-(1,3-Benzothiazol-2-yl)butan-2-one (analytical standard)

-

HPLC-grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)

-

HPLC-grade candidate solvents: n-Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, Methyl Ethyl Ketone

-

Deionized water

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Analysis instrument: UV-Vis Spectrophotometer or HPLC-UV system

Experimental Workflow

Caption: Step-by-step experimental workflow for LLE screening.

Step-by-Step Procedure

-

Prepare Analyte Stock Solution: Accurately weigh and dissolve 3-(1,3-Benzothiazol-2-yl)butan-2-one in ACN or DMSO to a final concentration of 1.0 mg/mL.

-

Prepare Aqueous Working Sample: Spike 10 µL of the 1.0 mg/mL stock solution into 990 µL of deionized water in a microcentrifuge tube. This creates a 1 mL working sample with a concentration of 10 µg/mL. Vortex to mix thoroughly.

-

Prepare "Standard" Sample: Prepare a separate tube by adding 10 µL of the stock solution to 990 µL of the final analysis solvent (e.g., ACN). This "100% recovery" standard is used for calculating extraction efficiency and is not extracted.

-

Perform Extraction: a. Aliquot 500 µL of the aqueous working sample into six separate, clearly labeled microcentrifuge tubes. b. To each tube, add 500 µL of one of the candidate solvents (n-Hexane, Toluene, Diethyl Ether, DCM, EtOAc, MEK). c. Cap the tubes tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer. d. Centrifuge the tubes at 2000 x g for 5 minutes to achieve a clean and sharp separation between the aqueous and organic layers.

-

Isolate Organic Phase: a. Carefully identify the organic layer. (Note: DCM will be the bottom layer; all others will be the top layer). b. Using a calibrated pipette, carefully remove the organic layer without disturbing the aqueous layer and transfer it to a new clean, labeled tube.

-

Solvent Evaporation & Reconstitution: a. Place the tubes containing the organic extracts into a nitrogen evaporator or vacuum concentrator and evaporate the solvent completely. b. Reconstitute the dried residue in a fixed volume (e.g., 500 µL) of a suitable analysis solvent (e.g., ACN or HPLC mobile phase). Vortex to ensure the analyte is fully redissolved.

-

Analysis: a. Analyze the reconstituted samples and the "Standard" sample by HPLC-UV or UV-Vis spectroscopy. b. Record the peak area or absorbance for each sample.

Data Analysis and Interpretation

Calculate the extraction efficiency (% Recovery) for each solvent using the following formula:

% Recovery = (Signal_Extracted_Sample / Signal_Standard_Sample) * 100

Where Signal is the peak area from HPLC or the absorbance value from spectroscopy.

Discussion and Recommendations

The results of the screening will provide a quantitative basis for solvent selection.

-

Expected Outcome: It is hypothesized that Ethyl Acetate and Methyl Ethyl Ketone will demonstrate the highest recovery rates due to their intermediate polarity, which closely matches the predicted polarity of 3-(1,3-Benzothiazol-2-yl)butan-2-one. Dichloromethane is also expected to perform well. In contrast, n-Hexane is predicted to yield very low recovery.

-

Final Selection:

-

If Ethyl Acetate shows high efficiency (e.g., >90%), it is often the preferred choice due to its moderate boiling point, low toxicity compared to chlorinated solvents, and proven effectiveness for a wide range of compounds[8].

-

If Dichloromethane provides significantly higher recovery, a trade-off analysis between efficiency and its associated health and environmental risks must be conducted. Its use may be justified for trace-level analysis where maximizing recovery is paramount.

-

If Methyl Ethyl Ketone performs best, it represents a viable alternative, especially given its structural similarity to the analyte's side chain.

-

This systematic approach, combining theoretical principles with empirical validation, ensures the selection of a scientifically justified and highly efficient solvent for the extraction of 3-(1,3-Benzothiazol-2-yl)butan-2-one, leading to more reliable and reproducible downstream results.

References

-

Lab Alley. (2023, July 18). Everything you needed to know about acetone for extraction. [Link]

-